molecular formula C22H25N3O4 B11308004 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B11308004
M. Wt: 395.5 g/mol
InChI Key: LXAAKBHSJCVFNR-UHFFFAOYSA-N
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Description

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring and a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by reacting o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Attachment of the piperidine ring: The benzimidazole derivative is then reacted with a piperidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the trimethoxyphenyl group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an anticancer agent due to the presence of the benzimidazole moiety, which is known for its biological activity.
  • Potential use as an antimicrobial agent.

Industry:

  • Could be used in the development of new pharmaceuticals.
  • Potential applications in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes in cancer cells or microbes.

Comparison with Similar Compounds

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Similar structure but lacks the piperidine and trimethoxyphenyl groups.

    (1H-benzo[d]imidazol-2-yl)piperidine: Lacks the trimethoxyphenyl group.

    (3,4,5-trimethoxyphenyl)methanone: Lacks the benzimidazole and piperidine moieties.

Uniqueness:

  • The combination of the benzimidazole, piperidine, and trimethoxyphenyl groups in a single molecule is unique and may confer distinct biological activities.
  • The presence of the trimethoxyphenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.

This detailed article provides a comprehensive overview of (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C22H25N3O4/c1-27-18-12-15(13-19(28-2)20(18)29-3)22(26)25-10-8-14(9-11-25)21-23-16-6-4-5-7-17(16)24-21/h4-7,12-14H,8-11H2,1-3H3,(H,23,24)

InChI Key

LXAAKBHSJCVFNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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